molecular formula C12H7IN4O6 B11958665 4'-Iodo-2,4,6-trinitrodiphenylamine CAS No. 60411-23-6

4'-Iodo-2,4,6-trinitrodiphenylamine

Cat. No.: B11958665
CAS No.: 60411-23-6
M. Wt: 430.11 g/mol
InChI Key: YWYPPOIUFVFEQK-UHFFFAOYSA-N
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Description

4’-Iodo-2,4,6-trinitrodiphenylamine is a chemical compound with the molecular formula C12H7IN4O6 It is known for its unique structure, which includes an iodine atom and three nitro groups attached to a diphenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Iodo-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by iodination The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the diphenylamine ring

Industrial Production Methods

Industrial production of 4’-Iodo-2,4,6-trinitrodiphenylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Iodo-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as aniline or thiophenol in solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic Substitution: Products include substituted diphenylamines.

    Reduction: Products include 4’-amino-2,4,6-trinitrodiphenylamine.

    Oxidation: Products depend on the specific oxidizing agent used.

Scientific Research Applications

4’-Iodo-2,4,6-trinitrodiphenylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 4’-Iodo-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and iodine groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and context. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Iodo-2,4-dinitrodiphenylamine
  • 3,4-Dimethyl-2’,4’-dinitrodiphenylamine
  • 3,5-Dimethyl-2’,4’-dinitrodiphenylamine
  • 4’-Phenoxy-2,4,6-trinitrodiphenylamine

Uniqueness

4’-Iodo-2,4,6-trinitrodiphenylamine is unique due to the presence of both iodine and three nitro groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with nucleophiles and reducing agents, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

60411-23-6

Molecular Formula

C12H7IN4O6

Molecular Weight

430.11 g/mol

IUPAC Name

N-(4-iodophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H7IN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H

InChI Key

YWYPPOIUFVFEQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])I

Origin of Product

United States

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